Welcome to the BenchChem Online Store!
molecular formula C8H14ClNO3 B1584302 ETHYL 4-PIPERIDONE-3-CARBOXYLATE HYDROCHLORIDE CAS No. 4644-61-5

ETHYL 4-PIPERIDONE-3-CARBOXYLATE HYDROCHLORIDE

Cat. No. B1584302
M. Wt: 207.65 g/mol
InChI Key: RTYXWLMQWSFXNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07071201B2

Procedure details

10% palladium/active carbon (2 g) was added to a solution of ethyl 1-benzyl-4-oxo-3-piperidinecarboxylate hydrochloride (30 g) in methanol (500 ml) and the resultant mixture was stirred at room temperature under hydrogen atmosphere for a day. After filtering the reaction mixture through celite, the filtrate was concentrated under reduced pressure to give the title compound (20.0 g) as a white powder (yield: 97%).
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two
Quantity
2 g
Type
catalyst
Reaction Step Two
Yield
97%

Identifiers

REACTION_CXSMILES
[ClH:1].C([N:9]1[CH2:14][CH2:13][C:12](=[O:15])[CH:11]([C:16]([O:18][CH2:19][CH3:20])=[O:17])[CH2:10]1)C1C=CC=CC=1>CO.[Pd]>[ClH:1].[O:15]=[C:12]1[CH2:13][CH2:14][NH:9][CH2:10][CH:11]1[C:16]([O:18][CH2:19][CH3:20])=[O:17] |f:0.1,4.5|

Inputs

Step One
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
30 g
Type
reactant
Smiles
Cl.C(C1=CC=CC=C1)N1CC(C(CC1)=O)C(=O)OCC
Name
Quantity
500 mL
Type
solvent
Smiles
CO
Name
Quantity
2 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After filtering the reaction mixture through celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
Cl.O=C1C(CNCC1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 20 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 95.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.